2-[3-(4-ethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide
CAS No.: 898359-81-4
Cat. No.: VC11872863
Molecular Formula: C26H24N2O5S
Molecular Weight: 476.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898359-81-4 |
|---|---|
| Molecular Formula | C26H24N2O5S |
| Molecular Weight | 476.5 g/mol |
| IUPAC Name | 2-[3-(4-ethylphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C26H24N2O5S/c1-3-18-12-14-19(15-13-18)34(31,32)24-16-28(22-10-6-4-8-20(22)26(24)30)17-25(29)27-21-9-5-7-11-23(21)33-2/h4-16H,3,17H2,1-2H3,(H,27,29) |
| Standard InChI Key | OWIKQERRMVSTMG-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC=CC=C4OC |
| Canonical SMILES | CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC=CC=C4OC |
Introduction
2-[3-(4-ethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide is a complex organic molecule belonging to the class of quinoline derivatives. Quinoline compounds are renowned for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound features a unique structure that incorporates a quinoline core with a sulfonyl group and an acetamide functional group, which may enhance its interaction with various biological targets.
Synthesis
The synthesis of 2-[3-(4-ethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide typically involves multi-step reactions. These processes often require controlled conditions such as specific temperatures, pH levels, and the presence of catalysts or reagents to facilitate desired transformations. A common method might involve the reaction of a quinoline derivative with 4-ethylbenzenesulfonyl chloride, followed by the introduction of the N-(2-methoxyphenyl)acetamide group.
Biological Activity
The biological activity of 2-[3-(4-ethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide is not extensively documented, but it is hypothesized to exhibit various pharmacological properties due to its structural components. Quinoline derivatives are known for their potential in antimicrobial, anti-inflammatory, and anticancer applications. The specific mechanisms of action for this compound require further investigation.
Potential Applications
This compound holds potential applications in various fields, including medicinal chemistry and pharmaceutical development. Its unique structure suggests it could interact effectively with biological targets, making it a candidate for the development of new therapeutic agents.
Interaction Studies
Interaction studies involving this compound could focus on understanding how it interacts with cellular targets. These studies typically involve techniques such as molecular docking and spectroscopic analysis to elucidate the therapeutic potential and mechanism of action.
Comparison with Similar Compounds
Several compounds share structural similarities with 2-[3-(4-ethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide. These include simpler quinoline derivatives and compounds with different functional groups.
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Methoxyquinoline | Simple methoxy substitution | Antimicrobial |
| 4-Hydroxyquinoline | Hydroxyl group at position 4 | Anticancer |
| 6-Methylquinoline | Methyl group at position 6 | Anti-inflammatory |
| N-(3-chloro-4-methylphenyl)-2-[3-(4-ethylbenzenesulfonyl)-4-oxo...]acetamide | Chloro-substituted phenyl group | Potentially similar biological effects |
The uniqueness of 2-[3-(4-ethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide lies in its specific combination of a sulfonamide moiety and a complex quinoline structure, which may enhance its biological activity compared to simpler derivatives.
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